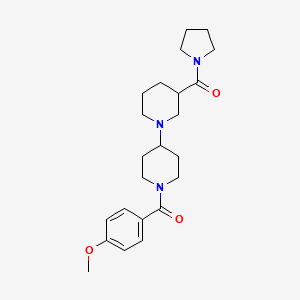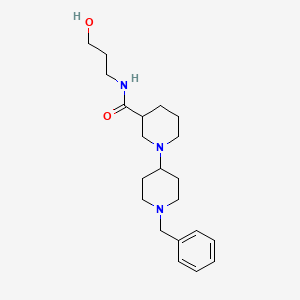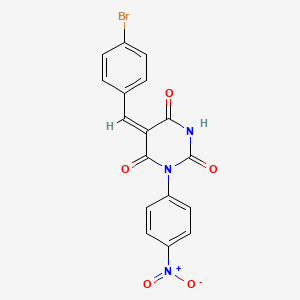
4-(3,4-dimethoxyphenyl)-2-methoxy-6-phenylpyrimidine
Overview
Description
4-(3,4-dimethoxyphenyl)-2-methoxy-6-phenylpyrimidine (DMPP) is a heterocyclic compound that belongs to the pyrimidine family. This compound has gained significant attention in the scientific community due to its potential applications in drug discovery and medicinal chemistry. DMPP has been found to exhibit a wide range of biological activities, including antitumor, anti-inflammatory, and antimicrobial properties.
Scientific Research Applications
4-(3,4-dimethoxyphenyl)-2-methoxy-6-phenylpyrimidine has been extensively studied for its potential applications in drug discovery and medicinal chemistry. Several studies have shown that 4-(3,4-dimethoxyphenyl)-2-methoxy-6-phenylpyrimidine exhibits potent antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. 4-(3,4-dimethoxyphenyl)-2-methoxy-6-phenylpyrimidine has also been found to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, 4-(3,4-dimethoxyphenyl)-2-methoxy-6-phenylpyrimidine has shown promising antimicrobial activity against a range of bacterial and fungal species, including Staphylococcus aureus and Candida albicans.
Mechanism of Action
The mechanism of action of 4-(3,4-dimethoxyphenyl)-2-methoxy-6-phenylpyrimidine is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in cancer cell proliferation, inflammation, and microbial growth. 4-(3,4-dimethoxyphenyl)-2-methoxy-6-phenylpyrimidine has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and cell division. This inhibition leads to the accumulation of DNA damage and ultimately cell death. 4-(3,4-dimethoxyphenyl)-2-methoxy-6-phenylpyrimidine has also been found to inhibit the NF-κB signaling pathway, which plays a critical role in inflammation and immune response. By inhibiting NF-κB, 4-(3,4-dimethoxyphenyl)-2-methoxy-6-phenylpyrimidine reduces the production of pro-inflammatory cytokines and chemokines, leading to a decrease in inflammation. Finally, 4-(3,4-dimethoxyphenyl)-2-methoxy-6-phenylpyrimidine has been shown to disrupt the cell membrane of bacteria and fungi, leading to cell death.
Biochemical and physiological effects
4-(3,4-dimethoxyphenyl)-2-methoxy-6-phenylpyrimidine has been found to exhibit a range of biochemical and physiological effects. In vitro studies have shown that 4-(3,4-dimethoxyphenyl)-2-methoxy-6-phenylpyrimidine inhibits cancer cell proliferation and induces apoptosis, or programmed cell death. 4-(3,4-dimethoxyphenyl)-2-methoxy-6-phenylpyrimidine has also been found to reduce the production of reactive oxygen species (ROS), which are known to contribute to cancer progression and inflammation. In vivo studies have shown that 4-(3,4-dimethoxyphenyl)-2-methoxy-6-phenylpyrimidine can reduce tumor growth and improve survival rates in animal models of cancer. Additionally, 4-(3,4-dimethoxyphenyl)-2-methoxy-6-phenylpyrimidine has been found to reduce inflammation and improve immune function in animal models of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One advantage of 4-(3,4-dimethoxyphenyl)-2-methoxy-6-phenylpyrimidine is its broad range of biological activities, which makes it a promising candidate for drug discovery and medicinal chemistry. 4-(3,4-dimethoxyphenyl)-2-methoxy-6-phenylpyrimidine has been shown to exhibit potent antitumor, anti-inflammatory, and antimicrobial properties, making it a versatile compound for a range of applications. However, one limitation of 4-(3,4-dimethoxyphenyl)-2-methoxy-6-phenylpyrimidine is its relatively low solubility in water, which can make it difficult to use in certain experimental settings. Additionally, 4-(3,4-dimethoxyphenyl)-2-methoxy-6-phenylpyrimidine has not been extensively studied in humans, so its safety and efficacy in clinical settings are not fully understood.
Future Directions
There are several future directions for research on 4-(3,4-dimethoxyphenyl)-2-methoxy-6-phenylpyrimidine. One area of interest is the development of 4-(3,4-dimethoxyphenyl)-2-methoxy-6-phenylpyrimidine-based drugs for the treatment of cancer and inflammatory diseases. 4-(3,4-dimethoxyphenyl)-2-methoxy-6-phenylpyrimidine has shown promising results in preclinical studies, and further research is needed to determine its potential as a therapeutic agent. Another area of interest is the investigation of the mechanism of action of 4-(3,4-dimethoxyphenyl)-2-methoxy-6-phenylpyrimidine. Despite its extensive study, the precise molecular targets of 4-(3,4-dimethoxyphenyl)-2-methoxy-6-phenylpyrimidine are not fully understood, and further research is needed to elucidate its mechanism of action. Finally, there is a need for more studies on the safety and efficacy of 4-(3,4-dimethoxyphenyl)-2-methoxy-6-phenylpyrimidine in humans. Clinical trials are needed to determine the optimal dosage, safety, and efficacy of 4-(3,4-dimethoxyphenyl)-2-methoxy-6-phenylpyrimidine in humans.
properties
IUPAC Name |
4-(3,4-dimethoxyphenyl)-2-methoxy-6-phenylpyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3/c1-22-17-10-9-14(11-18(17)23-2)16-12-15(20-19(21-16)24-3)13-7-5-4-6-8-13/h4-12H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMJKWKQWOMYDND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC(=NC(=C2)C3=CC=CC=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-[3-(allyloxy)phenyl]-1-(4-methoxyphenyl)-2-propen-1-one](/img/structure/B5312514.png)

![2-[(2-fluorophenyl)hydrazono]-3-imino-3-(1-piperidinyl)propanenitrile](/img/structure/B5312522.png)
![N-[2-(2,4-dimethylphenoxy)ethyl]acetamide](/img/structure/B5312525.png)
![3-{[(1,3-benzodioxol-5-ylmethyl)amino]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5312530.png)
![8-[(pentamethylphenyl)sulfonyl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B5312534.png)

![2-(2,5-dioxo-3-phenyl-1-imidazolidinyl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5312550.png)
![N-{1-[4-(1-piperidinyl)phenyl]ethyl}methanesulfonamide](/img/structure/B5312558.png)
![7-acetyl-10-bromo-6-(6-chloro-1,3-benzodioxol-5-yl)-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5312575.png)

![N-[1-({[4-(acetylamino)phenyl]amino}carbonyl)-4-phenyl-1,3-butadien-1-yl]benzamide](/img/structure/B5312590.png)
![3-[5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(4-nitrophenyl)propanamide](/img/structure/B5312596.png)